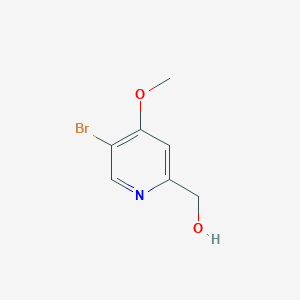

(5-Bromo-4-methoxypyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-4-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 . It is used as a building block for the synthesis of various bioactive molecules .

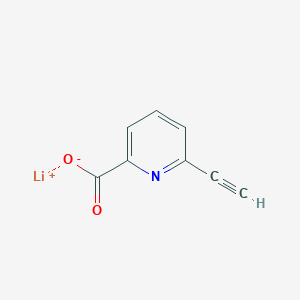

Molecular Structure Analysis

The molecular structure of “(5-Bromo-4-methoxypyridin-2-yl)methanol” is characterized by the presence of bromine, nitrogen, oxygen, and hydroxyl groups . The exact mass of the molecule is 200.97893 g/mol .Scientific Research Applications

Organic Synthesis Applications

A novel synthetic route to 5-bromo-5′-bromomethylpyrromethenes is demonstrated, showcasing the utility of derivatives similar to (5-Bromo-4-methoxypyridin-2-yl)methanol in complex organic synthesis. The process involves brominating suitable precursors in chloroform, followed by the formation of methoxymethylpyrromethenes in methanol, highlighting the compound's role in synthesizing pyrromethene derivatives (Rowold & MacDonald, 1978).

Catalysis and Surface Science

Methanol, including derivatives like (5-Bromo-4-methoxypyridin-2-yl)methanol, is a "smart" molecule for studying metal oxide catalysts' surface sites. Research using methanol to probe the surface sites of ceria nanocrystals revealed insights into the formation of methoxy species on different surface planes, affecting catalytic behavior (Wu et al., 2012).

Material Science and Crystallography

The study of benzene-1,3,5-tricarboxylic acid–4-pyridone hydrogen-bonded frameworks in methanol provides examples of how methanol and its derivatives are crucial in solvothermal synthesis methods, affecting the crystallization and properties of organic framework compounds (Staun & Oliver, 2015).

Chemical Reactivity and Mechanism Studies

Research on the reactivity and photolysis of alkyl radicals containing (5-Bromo-4-methoxypyridin-2-yl)methanol analogs in methanol demonstrates the compound's potential in studying chemical mechanisms and the formation of cation radicals under photolytic conditions (Bales et al., 2001).

Advanced Organic Chemistry

The total synthesis of biologically active compounds, starting from derivatives like (5-Bromo-4-methoxypyridin-2-yl)methanol, showcases its importance in the stepwise creation of complex molecules. This includes regioselective demethylation and the introduction of methoxymethyl groups, demonstrating the compound's versatility in organic synthesis (Akbaba et al., 2010).

properties

IUPAC Name |

(5-bromo-4-methoxypyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWZOOSWYANIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-4-methoxypyridin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644756.png)

![3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2644760.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)

![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)